molecular formula C14H29ClN2 B1424791 N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride CAS No. 1220021-48-6

N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride

Cat. No.: B1424791
CAS No.: 1220021-48-6
M. Wt: 260.84 g/mol
InChI Key: JPNFFWRBOOTADF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with ethyl bromide and 2-piperidinylmethyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Properties

CAS No.

1220021-48-6

Molecular Formula

C14H29ClN2

Molecular Weight

260.84 g/mol

IUPAC Name

N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C14H28N2.ClH/c1-2-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15-13;/h13-15H,2-12H2,1H3;1H

InChI Key

JPNFFWRBOOTADF-UHFFFAOYSA-N

SMILES

CCN(CC1CCCCN1)C2CCCCC2.Cl.Cl

Canonical SMILES

CCN(CC1CCCCN1)C2CCCCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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